tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1818847-75-4
VCID: VC3410689
InChI: InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h7-10H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CC(C1)C2C=O
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

CAS No.: 1818847-75-4

Cat. No.: VC3410689

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate - 1818847-75-4

Specification

CAS No. 1818847-75-4
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h7-10H,4-6H2,1-3H3
Standard InChI Key PDACFFGDLNNNMM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(C1)C2C=O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C1)C2C=O

Introduction

Structural Characteristics and Nomenclature

The molecular structure of tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate consists of a bicyclo[3.1.1]heptane scaffold, where a nitrogen atom occupies the 3-position. The bicyclic system imposes significant steric constraints, influencing the compound’s reactivity and conformational stability. The formyl group (-CHO) at the 6-position provides a reactive handle for further functionalization, while the Boc group (-OC(O)C(CH3)3) at the 3-position serves as a protective moiety for the secondary amine .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC12H19NO3
Molecular Weight225.284 g/mol
CAS Number1818847-75-4
IUPAC Nametert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

The bicyclo[3.1.1]heptane system is distinct from simpler azacycloalkanes like piperidine, as its fused ring system reduces conformational flexibility, potentially enhancing binding affinity in drug-target interactions .

Synthesis and Scalability

Two primary synthetic strategies dominate the literature:

Diastereoselective Strecker Reaction

A scalable route involves the diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate derivatives. This method leverages chiral auxiliaries or catalysts to induce asymmetry, yielding enantiomerically enriched intermediates. Subsequent intramolecular cyclization forms the bicyclic framework, with the formyl group introduced via oxidation or hydrolysis .

Intramolecular Imide Formation

An alternative approach employs 1,3-functionalized cyclobutane precursors. Intramolecular imide formation under basic conditions generates the 3-azabicyclo[3.1.1]heptane core. The formyl group is installed through ozonolysis or Vilsmeier-Haack formylation, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) .

Table 2: Synthetic Yield and Conditions

MethodYield (%)Key ReagentsReference
Strecker Reaction65–78KCN, (R)-BINOL catalyst
Intramolecular Imide72–85DCC, DMAP

These methods emphasize reproducibility and scalability, with reported multigram yields exceeding 70% .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application:

  • Density: 1.2 ± 0.1 g/cm³

  • Boiling Point: 312.8 ± 35.0 °C (760 mmHg)

  • Flash Point: 143.0 ± 25.9 °C

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water .

The Boc group enhances solubility in organic solvents, facilitating purification via silica gel chromatography .

Applications in Medicinal Chemistry

PROTACs and Thalidomide Analogs

The compound serves as a precursor to bridged thalidomide analogs, which are integral to PROTACs—bifunctional molecules that degrade target proteins. The rigid bicyclic scaffold improves proteasome recruitment efficiency compared to linear linkers .

Building Block for Heterocyclic Libraries

Selective deprotection of the Boc group (e.g., using TFA) exposes the secondary amine for nucleophilic substitutions, enabling the synthesis of:

  • Ureas and thioureas (via reaction with isocyanates or thioisocyanates)

  • Amides (via coupling with carboxylic acids)

  • Triazoles (via Cu-catalyzed azide-alkyne cycloaddition)

Table 3: Derivative Synthesis Examples

DerivativeReaction PartnerApplicationReference
6-Amino-3-Boc-heptaneNH3/MeOHKinase inhibitor core
6-ThioureaPhenyl isothiocyanateAnticancer agents
6-TriazoleBenzyl azideAntibacterial scaffolds

Future Perspectives

Ongoing research aims to:

  • Optimize asymmetric synthesis to achieve >99% enantiomeric excess .

  • Expand its role in covalent inhibitor design by functionalizing the formyl group into α,β-unsaturated carbonyls .

  • Develop continuous-flow protocols to enhance reaction safety and scalability .

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